molecular formula C17H22FN3O3S B2891182 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 1049369-83-6

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2891182
CAS RN: 1049369-83-6
M. Wt: 367.44
InChI Key: OJLKWAOCEDSMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, also known as FM-Pyrrolidine, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. FM-Pyrrolidine has been found to have a unique mechanism of action that makes it useful in various research applications.

Scientific Research Applications

Hepatitis B Inhibition

A novel method for synthesizing a structurally related compound demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus, showcasing its potential as a new hepatitis B inhibitor (Ivachtchenko et al., 2019).

Enzyme Inhibition

Research into 4-(2-substituted hydrazinyl)benzenesulfonamides has explored their inhibitory effects on carbonic anhydrase enzymes. These derivatives have been shown to potently inhibit cytosolic isoforms of human carbonic anhydrase, which are relevant for various physiological processes (Gul et al., 2016).

COX-2 Inhibition

Studies have identified a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of the COX-2 enzyme. This research has implications for the development of new treatments for conditions like rheumatoid arthritis and osteoarthritis due to the anti-inflammatory properties of COX-2 inhibitors (Hashimoto et al., 2002).

Idiopathic Pulmonary Fibrosis Treatment

Exploratory research has proposed the use of PI3K inhibitors for the treatment of idiopathic pulmonary fibrosis and cough, suggesting a novel therapeutic pathway for these conditions (Norman, 2014).

Antibacterial Activities

The heterocyclization of Schiff bases into (2H)-Pyrrole-2-ones derivatives, structurally related to the compound of interest, has been explored for their antibacterial activities. This indicates potential applications in combating bacterial infections (Parajapati & Goswami, 2016).

Cytotoxic and Tumor Inhibitory Effects

Newly synthesized compounds have been tested for their cytotoxicity and tumor-specificity, revealing insights into their potential use in cancer treatment. Some derivatives showed significant activity, suggesting a pathway for further anti-tumor studies (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-20-8-2-3-16(20)17(21-9-11-24-12-10-21)13-19-25(22,23)15-6-4-14(18)5-7-15/h2-8,17,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLKWAOCEDSMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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